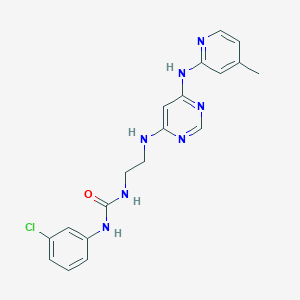

1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN7O/c1-13-5-6-21-17(9-13)27-18-11-16(24-12-25-18)22-7-8-23-19(28)26-15-4-2-3-14(20)10-15/h2-6,9-12H,7-8H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOGQLLFIVFZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H24ClN7O, with a molecular weight of 437.9 g/mol. The presence of the chlorophenyl and pyrimidinyl moieties suggests potential interactions with multiple biological targets.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced growth of pathogenic microorganisms.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- In vitro Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxicity. For instance, it demonstrated IC50 values ranging from 5 to 15 µM against breast cancer and leukemia cell lines, indicating potent activity .

- Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Bacterial Inhibition : In vitro assays revealed that the compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound showed antifungal properties against Candida albicans, with MIC values indicating effective inhibition at concentrations similar to those required for bacterial strains .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features :

- Urea linker : Facilitates hydrogen bonding with target proteins.

- Pyrimidine-pyridine side chain: The 4-methylpyridin-2-ylamino group on pyrimidine may improve solubility and selectivity compared to bulkier substituents .

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

*Calculated based on analogs.

Structural and Functional Insights

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : The 3-chlorophenyl group in the target compound and the trifluoromethyl group in 7n enhance binding to hydrophobic pockets in enzymes like kinases. CF₃ in 7n further improves metabolic stability .

- Heterocyclic Side Chains : Pyrimidine (target compound) vs. pyridazine (): Pyridazine’s additional nitrogen may increase solubility but reduce target selectivity due to off-site interactions .

- Amino Group Modifications: Pyrrolidinyl () and dimethylamino () groups on pyrimidine improve membrane permeability but may alter target affinity .

Physicochemical Properties

- LogP : The target compound’s LogP is estimated to be ~2.5 (similar to ’s analog), balancing solubility and permeability.

- Hydrogen Bond Acceptors : The urea linker and pyrimidine-pyridine side chain provide 8 H-bond acceptors, favoring interactions with polar residues in binding pockets.

Research Findings and Gaps

- Target Compound: No explicit bioactivity data is available in the provided evidence. However, clustering analysis () suggests analogs with urea-pyrimidine scaffolds inhibit kinases like EGFR or VEGFR .

- 7n () : Demonstrated superior stability in metabolic assays, likely due to the CF₃ group’s resistance to oxidation .

- Data Limitations : Melting points, solubility, and IC₅₀ values are missing for most analogs (e.g., –15), highlighting the need for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.